diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
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Overview
Description
Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride: is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine is introduced into the bicyclic system.
Esterification: The carboxylic acid group is converted to an ethyl ester using reagents such as ethanol and an acid catalyst.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Diels-Alder reaction and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can undergo substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity due to the strained bicyclic ring system.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of novel bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The bicyclic structure allows for unique interactions with these targets, potentially leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
- exo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
- endo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
- 3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid methyl ester hydrochloride
Uniqueness:
- The diexo configuration provides a distinct spatial arrangement, affecting its reactivity and interactions with molecular targets.
- The presence of the ethyl ester group influences its solubility and stability compared to similar compounds with different ester groups.
Properties
IUPAC Name |
ethyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-12-9(11)7-5-3-4-6(13-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQQPBDWIFYSRA-ICDZOTBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)O2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CC[C@@H]([C@@H]1N)O2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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